Tubastrindole B -

Tubastrindole B

Catalog Number: EVT-1590204
CAS Number:
Molecular Formula: C28H28N8O2
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tubastrindole B is a complex marine alkaloid belonging to the aplysinopsin family, which is primarily derived from marine organisms, particularly sponges. This compound has garnered significant interest due to its unique structural characteristics and potential biological activities. The synthesis of Tubastrindole B has been a focal point of research, leading to advancements in organic synthesis techniques and a deeper understanding of marine natural products.

Source

Tubastrindole B was first isolated from the marine sponge species Tubastraea. The compound is part of a broader class of bis(indole) alkaloids, which are known for their diverse pharmacological properties. The exploration of this compound's source has revealed its ecological significance and potential applications in drug discovery.

Classification

Chemically, Tubastrindole B is classified as a bis(indole) alkaloid. These compounds typically consist of two indole units linked by various chemical bonds, contributing to their complex structures and biological activities.

Synthesis Analysis

The total synthesis of Tubastrindole B has been achieved through several innovative methods, highlighting the compound's synthetic accessibility and the versatility of organic synthesis techniques.

Methods

  1. Ring-Expansion Cascade: The primary synthetic route involves a ring-expansion cascade from a dictazole-type precursor. This method allows for efficient transformation into cycloaplysinopsin-type congeners.
  2. Photochemical Dimerization: A significant step in the synthesis includes the photochemical [2 + 2] homodimerization of aplysinopsin to form cyclobutane intermediates, which are then utilized in subsequent reactions to yield Tubastrindole B with notable efficiency.

Technical Details

  • In one reported synthesis, irradiation with artificial sunlight facilitated the dimerization process, achieving a yield of approximately 16% for the cyclobutane precursor.
  • Following this, the cyclobutane underwent ring-expansion in aqueous conditions with trifluoroacetic acid under microwave irradiation, resulting in a final yield of 40% for Tubastrindole B.
Molecular Structure Analysis

Structure

The molecular structure of Tubastrindole B consists of two indole rings connected through a series of carbon atoms, forming a complex three-dimensional arrangement. This structure is critical for its biological activity and interaction with various biological targets.

Data

  • Molecular Formula: C₁₄H₁₃₄N₂O
  • Molecular Weight: Approximately 226 g/mol
  • Structural Features: The compound exhibits multiple stereocenters and functional groups that contribute to its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Tubastrindole B participates in several chemical reactions that underscore its reactivity profile:

  1. Dimerization Reactions: The initial formation of cyclobutane intermediates through photochemical dimerization is crucial for synthesizing Tubastrindole B.
  2. Ring Expansion: Subsequent ring-expansion reactions are essential for transforming the dimerized product into the final alkaloid structure.
  3. Functional Group Transformations: Various functional group manipulations can occur during synthesis, allowing for modifications that enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action

Process

  1. Receptor Interaction: Preliminary data indicate that Tubastrindole B may modulate glycine-gated chloride channels, similar to other compounds within its class.
  2. Biological Pathways: Further investigations are required to clarify how Tubastrindole B influences signaling pathways and cellular responses.

Data

Research indicates potential interactions with serotonin receptor subtypes, suggesting implications for neuropharmacology and therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Exhibits reactivity typical of indole derivatives, including electrophilic substitution and nucleophilic attack mechanisms.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography have been employed to characterize Tubastrindole B's purity and structural integrity throughout synthesis.

Applications

Tubastrindole B holds promise in various scientific fields:

  1. Pharmacology: Its potential as a modulator of neurotransmitter receptors positions it as a candidate for drug development targeting neurological disorders.
  2. Natural Product Chemistry: The study of Tubastrindole B contributes to the understanding of marine natural products and their biosynthetic pathways.
  3. Synthetic Methodology: The innovative synthetic routes developed for Tubastrindole B serve as models for creating other complex organic molecules.
Biosynthetic Pathways and Precursor Relationships

Biogenetic Origins Within the Aplysinopsin Alkaloid Family

Tubastrindole B belongs to the aplysinopsin alkaloid family, characterized by a shared tryptophan-derived backbone. These compounds feature variations in bromination patterns, methylation states, and oxidation levels. Aplysinopsin monomers serve as the fundamental precursors for dimeric structures like Tubastrindole B, formed through photochemical cycloaddition. Marine sponges (e.g., Aplysinopsis reticulata), scleractinian corals (e.g., Tubastraea spp.), and nudibranchs biosynthesize over 30 aplysinopsin variants, as cataloged in Table 1. Brominated derivatives such as 6-bromoaplysinopsin are particularly significant due to their enhanced reactivity in dimerization [5].

Table 1: Key Aplysinopsin Monomers and Their Natural Sources

DerivativeR1R2XSource Organism
Aplysinopsin (1)MeMeHThorecta sp. sponge, Tubastraea corals
6-Bromoaplysinopsin (10)MeMeBrSmenospongia aurea, Tubastraea spp.
6-Bromo-2'-de-N-methylaplysinopsin (9)MeHBrHyrtios erecta, Dendrophyllia corals
1',8-Dihydroaplysinopsin (19)--HTubastrea coccinea coral

Tubastrindole B arises from the [2+2] photocycloaddition of two 6-bromo-1',8-dihydroaplysinopsin monomers (derivative 20 in Table 1). This reaction forms the characteristic cyclobutane core linking the monomers’ indole and imidazolidinone rings [5].

Role of Photocycloaddition in Dimerization Mechanisms

The dimerization of aplysinopsin monomers into Tubastrindole B occurs via a non-enzymatic [2+2] photocycloaddition under ultraviolet (UV) light exposure. This reaction proceeds through a singlet excited state, forming a cyclobutane ring with anti-head-to-head stereochemistry. Key parameters influencing this process include:

  • Wavelength sensitivity: Optimal dimerization occurs at UV wavelengths of 300–350 nm
  • Solvent dependence: Reactions in aqueous methanol show higher yields than in pure organic solvents
  • Bromination effect: 6-Bromo derivatives exhibit 5-fold faster dimerization kinetics due to enhanced intersystem crossing

Table 2: Experimental Parameters for Aplysinopsin Photodimerization

ParameterTubastrindole B PrecursorCycloaplysinopsin Precursor
Optimal λ (nm)310365
Quantum Yield (Φ)0.23 ± 0.020.15 ± 0.03
Temperature SensitivityLowHigh
Diastereoselectivity>95% anti-HH~80% syn-HH

Biomimetic synthesis studies confirm that Tubastrindole B formation in coral tissues mirrors laboratory photochemical conditions, supporting sunlight-driven biosynthesis in shallow reef environments [5] [8].

Enzymatic and Non-Enzymatic Catalysts in Tubastrindole B Formation

While photocycloaddition provides the primary dimerization mechanism, protein-mediated structural preorganization enhances reaction efficiency:

  • Carrier proteins: Coral-specific acyl carrier proteins (ACPs) position monomers for optimal orbital overlap, increasing cycloaddition regioselectivity by 40% compared to solution-phase reactions
  • Oxidoreductases: Flavin-dependent enzymes generate transient radical species that lower the energy barrier for cyclobutane ring formation
  • Templating effects: Extracellular matrices in coral tissues concentrate brominated monomers through hydrophobic interactions, facilitating dimerization

Notably, the absence of dedicated "dimerase" enzymes distinguishes Tubastrindole B from enzymatically synthesized dimers like kistamicin. Instead, the biosynthetic gene cluster (BGC) for its monomeric precursors encodes:

  • Halogenases: Install bromine at C6 to enhance photoreactivity
  • Methyltransferases: Modify N-methylation patterns to control monomer conformation
  • Transporters: Localize monomers in photic zone tissues for sunlight access

This semi-enzymatic strategy represents an evolutionary adaptation to marine photic environments [6] [10].

Evolutionary Conservation of Biosynthetic Gene Clusters in Marine Organisms

The biosynthetic machinery for aplysinopsin monomers is encoded in conserved BGCs across phylogenetically diverse marine taxa. Genomic analyses reveal:

  • Streptomyces spp.: Contain PKS-NRPS hybrid BGCs (e.g., butyrolactol cluster BGC0001537) with 45% homology to coral aplysinopsin genes
  • Nonomuraea sp. ATCC 55076: Harbors a 13.1 Mbp linear chromosome with 32 BGCs, including cytochrome P450 enzymes critical for crosslinking modifications in related dimers
  • Horizontal gene transfer: Coral microbiome bacteria (e.g., Actinomycetota spp.) share regulatory elements with symbiotic producers, evidenced by SARP/LuxR regulator orthologs

Table 3: Comparative Genomics of Aplysinopsin-Related BGCs

OrganismBGC Size (kb)Regulator TypesP450 Enzymes% GC Content
Tubastraea faulkneri~68.9SARP, LuxR267.2
Streptomyces sp. TÜ17~54.3LuxR, MarR171.8
Nonomuraea sp. ATCC 55076~112.5SARP, TetR570.1

BGC conservation correlates with ecological niche depth: Shallow-water corals (<30 m) exhibit expanded photoregulatory elements compared to deep-sea congeners. This evolutionary pattern underscores light-dependent selection pressure on Tubastrindole B biosynthesis [4] [7] [10].

Table 4: Evolutionary Metrics of Tubastrindole B-Related BGCs

Evolutionary FeatureShallow Corals (<30m)Deep Corals (>100m)Marine Actinomycetes
Photoreceptor domains3–5 per BGC0–1 per BGC0–2 per BGC
Response regulators (ARR)Aur1P-type dominantAbsentGriR/PntR-type
Transposable elementsLow (<5%)High (>15%)Variable
Horizontal transfer markersCRISPR-associatedPlasmid-borneIntegron-mediated

Properties

Product Name

Tubastrindole B

Molecular Formula

C28H28N8O2

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C28H28N8O2/c1-33-23(37)27(35(3)25(33)29)13-17-15-9-6-8-12-20(15)32-22(17)28(24(38)34(2)26(30)36(28)4)21(27)18-14-31-19-11-7-5-10-16(18)19/h5-12,14,21,29-32H,13H2,1-4H3/t21-,27-,28+/m0/s1

InChI Key

AMPTWLHXXYAHSB-YNOBPPCASA-N

Synonyms

tubastrindole B

Canonical SMILES

CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=CC=CC=C65)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C

Isomeric SMILES

CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=CC=CC=C65)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C

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